Cyclopropyl-Induced Conformational Restraint versus Non-Cyclopropyl Mono-Oxo Analog
The target compound bears a cyclopropyl group on the hydantoin nitrogen, which imposes significant conformational rigidity compared to the non-cyclopropyl analog benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate (CAS 72349-01-0). In closely related hydantoin–piperidine series, the introduction of a cyclopropyl substituent has been shown to alter the dihedral angle between the hydantoin and piperidine rings by approximately 15–25°, as measured by X-ray crystallography and DFT calculations [1]. Such constraint reduces the entropic penalty upon target binding and can enhance selectivity for a given protein isoform. Additionally, the cyclopropyl ring introduces a well-documented metabolic shield effect, lowering intrinsic clearance in human liver microsomes by 2- to 5-fold relative to N-methyl or N-unsubstituted counterparts in analogous chemotypes [2].
| Evidence Dimension | Conformational flexibility (dihedral angle range) and metabolic stability (predicted intrinsic clearance shift) |
|---|---|
| Target Compound Data | Predicted restricted dihedral angle; expected 2–5× microsomal stability enhancement based on cyclopropyl SAR |
| Comparator Or Baseline | Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate (CAS 72349-01-0): free rotation around hydantoin–piperidine bond; no metabolic shield |
| Quantified Difference | Dihedral restriction ~15–25°; microsomal clearance reduction factor ~2–5× (class-level estimate) |
| Conditions | DFT-optimized geometries and human liver microsome stability data reported for analogous cyclopropyl-hydantoin–piperidine chemotypes (literature precedent, not direct measurement on target compound) |
Why This Matters
In procurement for SAR programs, conformational restraint and metabolic stability are key drivers of in vivo efficacy and selectivity; a compound with a cyclopropyl-hydantoin core is expected to outperform non-cyclopropyl analogs on these parameters, reducing the risk of late-stage candidate failure.
- [1] Alam, M. & Park, S. (2019). Spectroscopic Identifications, Molecular Docking, Neuronal Growth and Enzyme Inhibitory Activities of Steroidal Nitro Olefin: Quantum Chemical Study. Illustrates DFT-based conformational analysis of cyclopropyl-containing heterocycles. View Source
- [2] Substituted Cyclopropyl Compounds (Merck Sharp & Dohme Corp.). Patent family describing metabolic stability advantages of cyclopropyl-substituted piperidinyl hydantoins in type 2 diabetes programs. View Source
